

# Application Note: High-Accuracy Measurement of C175 Electrical Resistivity

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## Compound of Interest

Compound Name: C 175

Cat. No.: B1668177

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Audience: Researchers, scientists, and materials engineers.

Introduction: C17500, a beryllium copper alloy also known as CDA 175, is widely utilized in applications demanding high thermal and electrical conductivity combined with good strength and hardness.[1][2][3] It belongs to the family of high-conductivity beryllium coppers, which are characterized by their excellent response to precipitation-hardening treatments.[4] The electrical resistivity of C175 is a critical parameter that dictates its performance in electrical connectors, welding electrodes, and other components where efficient current flow is paramount.[5] Accurate and repeatable measurement of this property is essential for quality control, material characterization, and research. This document outlines the standard protocol for measuring the electrical resistivity of C175 using the four-point probe method, in accordance with ASTM B193.[6][7][8]

Principle of Measurement: The Four-Point Probe Method The four-point probe technique is a standard method for measuring the resistivity of conductive materials.[9][10] It overcomes the limitations of two-point measurements by eliminating the influence of contact and spreading resistance. The method involves bringing four equally spaced, co-linear probes into contact with a flat sample surface.[11] A constant DC current ( $I$ ) is passed through the two outer probes, while the resulting voltage drop ( $V$ ) is measured across the two inner probes.[11] Since the voltmeter draws very little current, the resistance of the contacts and the probe wires does not significantly affect the voltage measurement.

The volume resistivity ( $\rho$ ) is then calculated from the measured resistance ( $R = V/I$ ), the sample thickness ( $t$ ), and a geometric correction factor (C.F.).

$$\rho = (V/I) * t * \text{C.F.}$$

Where:

- $\rho$  is the volume resistivity in Ohm-centimeter ( $\Omega\cdot\text{cm}$ )
- $V$  is the measured voltage in Volts (V)
- $I$  is the applied current in Amperes (A)
- $t$  is the sample thickness in centimeters (cm)
- C.F. is a dimensionless correction factor that depends on the sample geometry and the probe spacing. For a thin, large-area sample relative to the probe spacing, this factor approaches  $\pi/\ln(2) \approx 4.532$ .

## Experimental Protocol

This protocol provides a step-by-step methodology for measuring the electrical resistivity of a C175 alloy sample.

### 1. Apparatus and Materials:

- Four-Point Probe Head: With equally spaced tungsten carbide or similar hard metal tips.
- Source Measurement Unit (SMU) or a separate DC Current Source and Voltmeter: Capable of sourcing a stable current and measuring voltage with high precision (microvolt resolution recommended).
- Sample Holder: To securely hold the C175 sample and ensure good electrical contact with the probes.
- C175 Sample: A flat, smooth sample with a uniform thickness, significantly larger than the probe spacing.

- Digital Calipers or Micrometer: For accurate measurement of sample thickness.
- Cleaning Solvents: Isopropyl alcohol or acetone for sample surface preparation.
- Lint-free Wipes.

## 2. Sample Preparation:

- Obtain a C175 sample with a flat, uniform surface. The surface should be free of oxides, grease, or other contaminants that could interfere with the measurement.
- Clean the sample surface thoroughly using a lint-free wipe soaked in isopropyl alcohol or acetone. Allow the sample to dry completely.
- Measure the thickness of the sample at several different points using a micrometer or digital calipers. Calculate the average thickness ( $t$ ) and record the value. Ensure the thickness variation is minimal across the measurement area.

## 3. Measurement Procedure:

- Connect the four-point probe head to the current source and voltmeter. The outer two probes are connected to the current source, and the inner two probes are connected to the voltmeter.
- Place the prepared C175 sample on the sample holder.
- Gently lower the four-point probe head until all four probes make firm and simultaneous contact with the sample surface.
- Set the current source to a suitable value. The current should be high enough to produce a measurable voltage drop but not so high as to cause sample heating (Joule heating), which can affect resistivity.[8]
- Apply the current and record the voltage reading from the voltmeter. To improve accuracy, reverse the polarity of the current, measure the corresponding voltage, and use the average of the absolute values of the two measurements.

- Lift the probe head and reposition it on a different area of the sample. Repeat the measurement. It is recommended to take at least five measurements at different locations to ensure the sample is homogeneous and to obtain a reliable average value.

#### 4. Data Calculation and Presentation:

- For each measurement, calculate the resistance  $R = V/I$ .
- Calculate the volume resistivity ( $\rho$ ) using the formula provided earlier, incorporating the average thickness ( $t$ ) and the appropriate geometric correction factor for your setup.
- Calculate the average resistivity and the standard deviation from the multiple measurements.
- Present the collected and calculated data in a structured table for clarity and easy comparison.

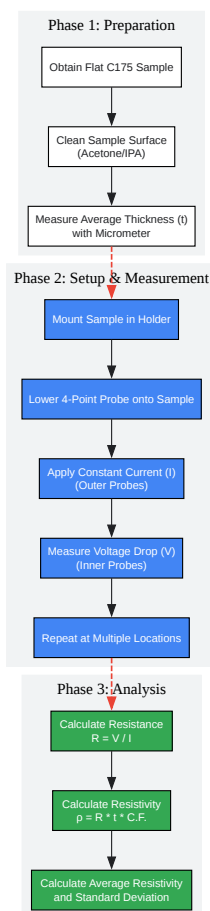
## Data Presentation

All quantitative data should be summarized in a clear, structured table.

Measure ment Point	Current (I) in A	Voltage (V) in V	Resistanc e (R) in $\Omega$	Sample Thicknes s (t) in cm	Correctio n Factor (C.F.)	Calculate d Resistivit y ( $\rho$ ) in $\Omega\cdot\text{cm}$
1	1.0	0.000052	0.000052	0.20	4.532	4.713e-5
2	1.0	0.000051	0.000051	0.20	4.532	4.622e-5
3	1.0	0.000053	0.000053	0.20	4.532	4.804e-5
4	1.0	0.000052	0.000052	0.20	4.532	4.713e-5
5	1.0	0.000051	0.000051	0.20	4.532	4.622e-5
Average	-	-	-	-	-	4.695e-5
Std. Dev.	-	-	-	-	-	7.59e-7

## Experimental Workflow Visualization

The logical flow of the experimental protocol can be visualized as follows:



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Caption: Workflow for C175 electrical resistivity measurement.

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